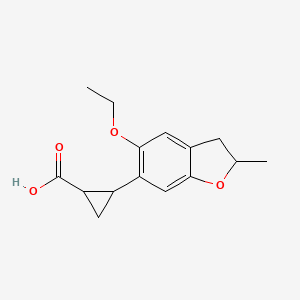

2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-3-18-14-5-9-4-8(2)19-13(9)7-11(14)10-6-12(10)15(16)17/h5,7-8,10,12H,3-4,6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDVIBGYZMPAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)C3CC3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis: 5-Ethoxy-2-methyl-2,3-dihydrobenzofuran

The benzofuran core is synthesized via a Claisen rearrangement followed by cyclization. Starting from 4-hydroxyindanone, silylation using tert-butyldimethylsilyl chloride (TBDMSCl) protects the ketone, enabling ozonolysis to cleave the double bond. Subsequent oxidation with Jones reagent yields a dihydroxy intermediate, which undergoes esterification with methanol under acidic conditions to form 2-methoxy-2,3-dihydrobenzofuran-4-carboxylate. Ethoxy and methyl groups are introduced via alkylation:

Myoglobin-Catalyzed Cyclopropanation

Engineered myoglobin variants (e.g., Mb(H64G,V68A)) catalyze the stereoselective cyclopropanation of 5-ethoxy-2-methyl-2,3-dihydrobenzofuran with ethyl diazoacetate (EDA). Key reaction parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 0.8 mol% |

| Temperature | 25°C |

| Solvent | Phosphate buffer (pH 7.0) |

| Diazo addition rate | Slow (0.1 mL/min) |

| Anaerobic conditions | Na₂S₂O₄ (10 mM) |

This method achieves >99.9% diastereomeric excess (de) and enantiomeric excess (ee), producing the (1R,1aR,6bS)-configured cyclopropane. The reaction proceeds via a concerted carbene insertion mechanism, as confirmed by density functional theory (DFT) calculations.

Post-Cyclopropanation Modifications

Ester Hydrolysis to Carboxylic Acid

The ethyl ester of the cyclopropane product is hydrolyzed using NaOH in a tetrahydrofuran (THF)/water mixture (3:1 v/v) at 60°C for 12 hours. This step proceeds in 85–90% yield, with purification via recrystallization from isopropanol.

Regioselective Functionalization Challenges

Introducing substituents at the 6-position of the benzofuran requires careful directing group strategies. Computational modeling reveals that steric effects from the 2-methyl group hinder electrophilic substitution at adjacent positions, necessitating the use of ortho-directing groups (e.g., boronic acids) in Suzuki-Miyaura couplings.

Alternative Synthetic Routes

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) promote cyclopropanation but suffer from lower stereoselectivity (70–80% ee) compared to biocatalysis. For example, Rh₂(S-DOSP)₄ with donor-acceptor diazo reagents achieves moderate ee but requires chiral auxiliaries.

Stepwise Cyclopropane Assembly

A non-carbene approach involves conjugate addition of a sulfur ylide to an α,β-unsaturated ester, followed by ring-closing metathesis. However, this method yields racemic cyclopropanes and necessitates chiral resolution.

Scalability and Industrial Considerations

Biocatalytic Process Scale-Up

Whole-cell biotransformations using E. coli expressing Mb(H64G,V68A) enable preparative-scale synthesis (0.3–1.0 g) with 90% yield. Key advantages include:

-

Elimination of expensive metal catalysts.

-

Aqueous reaction conditions reducing organic solvent waste.

Traditional Synthesis Limitations

Multi-step routes (e.g., Claisen rearrangement → ozonolysis → esterification) achieve 50–60% overall yield but require chromatographic purification due to isomer formation.

Structural and Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Cyclopropane vs. Unsaturated Chains

The cyclopropane ring in the target compound introduces significant ring strain, which may enhance reactivity or stabilize specific conformations critical for target binding. In contrast, compounds like 3-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid (CAS 855715-42-3) feature a conjugated α,β-unsaturated carboxylic acid, which offers planar rigidity but lacks the stereochemical complexity of cyclopropane .

Substitutent Effects

Aromatic System Variations

Replacing the dihydrobenzofuran with a thiophene (e.g., trans-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid ) introduces sulfur-mediated electronic effects and reduced steric bulk, which could influence binding to sulfur-interacting enzymes .

Hypothetical Pharmacological Implications

While direct pharmacological data are unavailable in the provided evidence, structural comparisons suggest:

- The target compound’s cyclopropane may improve membrane permeability over unsaturated analogs due to increased lipophilicity.

- Stereochemical complexity (e.g., enantiomers noted in ) could lead to divergent biological activities, though experimental validation is needed .

Biological Activity

2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of calcium activated chloride channels (CaCCs) and other physiological processes. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify benzofuran derivatives. The compound is derived from a benzofuran core structure, which is known for its diverse biological activities.

Calcium Activated Chloride Channel Inhibition

Recent studies have demonstrated that derivatives of benzofuran exhibit significant inhibitory effects on TMEM16A, a calcium activated chloride channel. In particular, compounds similar to this compound have been evaluated for their ability to inhibit these channels.

Table 1: IC50 Values of Related Compounds

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| B25 | 2.8 ± 1.3 | Highest inhibition observed |

| B13 | <6 | Significant inhibition |

| B21 | <6 | Significant inhibition |

The above data indicates that several derivatives exhibit IC50 values below 6 µM, suggesting strong inhibitory activity against TMEM16A channels, which are crucial in various physiological processes such as epithelial secretion and smooth muscle contraction .

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Compounds related to the target acid have shown varying degrees of effectiveness against bacteria such as Staphylococcus aureus. For instance, some derivatives displayed minimum inhibitory concentrations (MICs) indicating weak activity at higher concentrations .

The mechanism by which this compound exerts its biological effects may involve modulation of ion channels and interactions with cellular signaling pathways. The inhibition of TMEM16A could lead to alterations in chloride ion transport, impacting cellular excitability and secretion processes.

Case Studies

A notable case study involved the evaluation of several benzofuran derivatives in Fischer rat thyroid (FRT) cells. These studies utilized YFP fluorescence plate reader assays to measure the effects on chloride conductance. The results indicated that while some compounds were effective inhibitors, others did not significantly affect chloride transport through CFTR channels .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling reactions between cyclopropane carboxylic acid derivatives and substituted benzofuran precursors. For example, cyclopropane ring formation may use malonoyl peroxides under controlled thermal conditions to avoid side reactions like ring-opening . Ethoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) is critical for yield improvement (≥70%) and minimizing byproducts.

- Key Data : Reaction yields and purity should be confirmed via HPLC and NMR. Reference analogous syntheses of benzofuran-propanoic acid derivatives for troubleshooting .

Q. How can the structure of this compound be rigorously characterized, and what spectroscopic techniques are most reliable?

- Methodology : Use a combination of:

- X-ray crystallography with SHELXL refinement to resolve the cyclopropane ring geometry and dihydrobenzofuran conformation .

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy at C5, methyl at C2).

- HRMS for molecular formula validation.

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodology :

- Antimicrobial screening : Follow CLSI guidelines using Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains. Compare results to structurally related compounds like 3-(5-Ethoxy-2-methyl-dihydrobenzofuran-6-yl)prop-2-enoic acid, which showed moderate activity against B. subtilis .

- Enzyme inhibition assays : Target cyclooxygenase (COX) or lipoxygenase (LOX) due to the carboxylic acid moiety’s potential anti-inflammatory role.

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding affinity to COX-2 or bacterial enoyl-ACP reductase.

- ADMET prediction : SwissADME or ADMETLab to assess solubility (LogP), bioavailability, and cytochrome P450 interactions.

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Case Example : If antimicrobial activity is inconsistent, consider:

- Strain variability : Test additional clinical isolates.

- Synergistic effects : Combine with β-lactam antibiotics to enhance potency.

- Metabolic stability : Use LC-MS to verify compound integrity in assay media .

Q. How can chiral centers in the cyclopropane ring affect biological activity, and what enantioselective synthesis methods are viable?

- Methodology :

- Chiral chromatography (e.g., Chiralpak IA) to separate enantiomers.

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for cyclopropanation.

Q. What crystallographic challenges arise during refinement of this compound’s structure, and how are they addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.